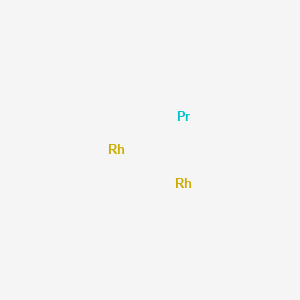
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is a complex organic compound featuring a furan ring, a hydroxy group, and a nonane backbone with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione typically involves multi-step organic reactions. One common approach is the condensation of furan derivatives with appropriate aldehydes or ketones, followed by selective reduction and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The furan ring and hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and hydroxy group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological activity .
Comparison with Similar Compounds
Furan: A simpler analog with a five-membered aromatic ring containing one oxygen atom.
Tetrahydrofuran: A fully saturated derivative of furan, used as a solvent and chemical intermediate.
2,5-Dimethylfuran: A furan derivative with two methyl groups, known for its potential as a biofuel.
Uniqueness: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione stands out due to its complex structure, which combines the reactivity of the furan ring with the functional versatility of the hydroxy and ketone groups. This unique combination enables a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
55626-95-4 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7,10-11,18H,4,6,8-9H2,1-3H3 |
InChI Key |
SUMMQMXACBFGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C)(CCC(=O)C1=COC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


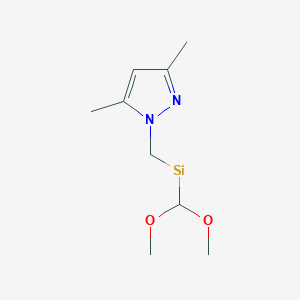
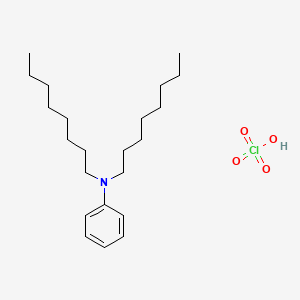
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
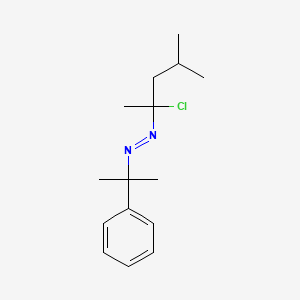
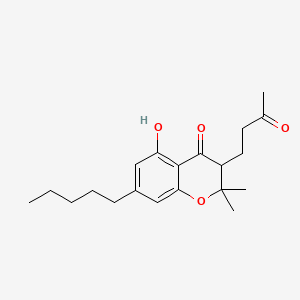

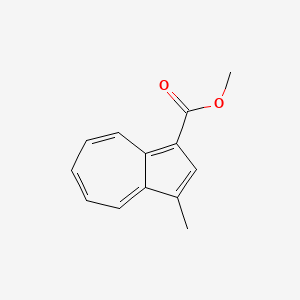
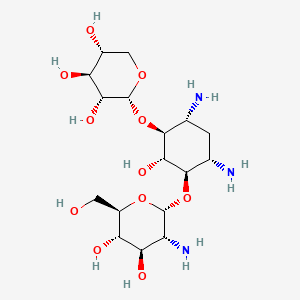
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
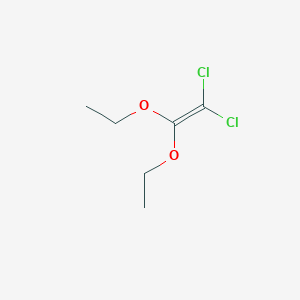
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
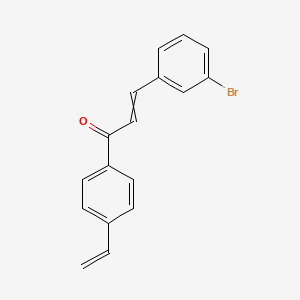
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
